chemical properties of (2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid
chemical properties of (2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid
An In-depth Technical Guide to (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid, a critical building block in modern peptide chemistry. As a Senior Application Scientist, the following sections synthesize its fundamental chemical properties, its strategic role in solid-phase peptide synthesis (SPPS), and its profound impact on the conformational stability and therapeutic potential of peptides.
Introduction: The Significance of a Fluorinated Proline Analog
(2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative that belongs to the class of fluorinated proline analogs.[1] Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which imparts significant conformational constraints on the peptide backbone.[2] The introduction of fluorine atoms onto the proline ring further refines these constraints, offering a powerful tool for peptide design and engineering.[2]
The strategic placement of geminal fluorine atoms at the C4 position of the pyrrolidine ring induces specific stereoelectronic effects that influence ring pucker and the cis-trans isomerization of the preceding peptide bond.[3] These modifications can lead to peptides with enhanced proteolytic stability, modulated bioactivity, and improved pharmacokinetic profiles, making this compound a valuable asset in the development of novel peptide-based therapeutics.[4][5]
Core Physicochemical Properties
The fundamental properties of (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid are summarized below. These data are essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 1,2-Pyrrolidinedicarboxylicacid, 4,4-difluoro-, 1-(9H-fluoren-9-ylmethyl) ester, (2S)- | [6] |
| CAS Number | 203866-21-1 | [6][7][8] |
| Molecular Formula | C₂₀H₁₇F₂NO₄ | [6] |
| Molecular Weight | 373.35 g/mol | [6] |
| Appearance | White to off-white solid/powder | [9] |
| Typical Purity | ≥97% | [6] |
| Storage Conditions | Sealed in a dry environment at room temperature or refrigerated (0-8 °C) | [6][9] |
The Stereoelectronic Impact of Gem-Difluorination
The introduction of two fluorine atoms at the C4 position is not a trivial substitution. It fundamentally alters the electronic and steric nature of the pyrrolidine ring, which in turn dictates the conformational preferences of the peptide backbone.
Control of Pyrrolidine Ring Pucker and Amide Bonds
Proline's five-membered ring is not planar; it adopts puckered conformations, typically described as Cγ-endo (down) or Cγ-exo (up). Fluorination at the C4 position creates a strong bias in this pucker due to stereoelectronic interactions, primarily the gauche effect.[3] While monofluorination at the 4R position stabilizes an exo pucker and 4S stabilizes an endo pucker, gem-difluorination at the C4 position (as in this compound) is believed to have a more neutral effect on the ring pucker, similar to natural proline.[3]
However, the powerful electron-withdrawing nature of the fluorine atoms significantly influences the kinetics of cis-trans isomerization around the peptidyl-prolyl bond.[3] This isomerization is often a rate-limiting step in protein folding.[10] The incorporation of 4,4-difluoroproline can accelerate this process, a property that can be exploited in protein engineering and folding studies.[3]
Enhancing Peptide Stability
A primary driver for using fluorinated amino acids is to enhance the stability of the resulting peptide.[5] The C-F bond is exceptionally strong, and its introduction can shield adjacent peptide bonds from enzymatic cleavage. This increased resistance to proteases is a critical attribute for developing therapeutic peptides with longer biological half-lives.
Application in Solid-Phase Peptide Synthesis (SPPS)
(2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid is designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides.[11][12]
The Role of the Fmoc Protecting Group
The N-terminus of the amino acid is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable to the conditions required for peptide bond formation but can be selectively removed under mild basic conditions, providing an orthogonal protection strategy essential for SPPS.[13]
Fmoc Deprotection Workflow
The removal of the Fmoc group is a critical step that is repeated after each coupling cycle. It is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF).[13][14] The mechanism involves base-catalyzed β-elimination.[15]
Caption: Workflow for Fmoc group removal in SPPS.
Peptide Bond Formation: Coupling Protocols
Once the N-terminal Fmoc group is removed, the newly exposed free amine of the resin-bound peptide is ready to be coupled with the carboxyl group of the incoming Fmoc-amino acid. To facilitate this amide bond formation, the carboxylic acid must be activated.
Standard Coupling Protocol
-
Activation: Dissolve (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid and a coupling agent (e.g., HCTU, HATU, or DIC/Oxyma) in a suitable solvent like DMF.[14] The coupling agent converts the carboxylic acid into a more reactive species.
-
Addition: Add the activated amino acid solution to the deprotected peptide-resin.
-
Coupling Reaction: Allow the reaction to proceed for a specified time (typically 30 minutes to 2 hours) at room temperature with agitation to ensure completion.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.[14]
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.
Caption: General workflow for amino acid coupling in SPPS.
Final Cleavage from Resin
After the desired peptide sequence has been assembled, the final step involves cleaving the peptide from the solid support and simultaneously removing any side-chain protecting groups. This is typically accomplished by treating the peptide-resin with a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA). Scavengers such as water, triisopropylsilane (TIS), and phenol are included to quench reactive cationic species generated during the process, thereby preventing modification of sensitive residues.
Conclusion: A Tool for Advanced Peptide Design
(2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid is more than just a protected amino acid; it is a sophisticated tool for medicinal chemists and peptide scientists. Its unique stereoelectronic properties, conferred by gem-difluorination, provide rational control over peptide conformation and stability. By leveraging this building block, researchers can design and synthesize peptides with enhanced resistance to enzymatic degradation and fine-tuned biological activities, paving the way for the next generation of peptide-based diagnostics and therapeutics.
References
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Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Andersen, K.K., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
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PubChem. (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Anaspec. Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid. [Link]
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Hodges, J.A., & Raines, R.T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
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Vulto, P., et al. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
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Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
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MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]
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Holb, I.J., & O'Hagan, D. (2017). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. RSC Chemical Biology. [Link]
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Hofman, G.J. (2019). The synthesis of fluorinated proline analogues. University of Southampton. [Link]
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MDPI. Metabolite Profiling and Distribution of Militarine in Rats Using UPLC-Q-TOF-MS/MS. [Link]
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RSC Publishing. Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]
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GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
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Semantic Scholar. Advances in Fmoc solid-phase peptide synthesis. [Link]
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